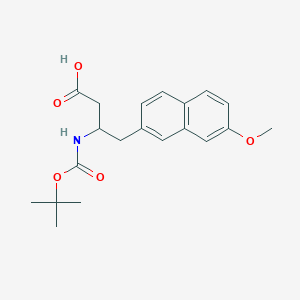

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid

Description

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid is a specialized synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a 7-methoxy-substituted 2-naphthyl aromatic side chain. This compound is structurally analogous to intermediates used in peptide synthesis and medicinal chemistry, where the Boc group ensures amine protection during reactions, while the methoxy-naphthyl substituent modulates steric, electronic, and solubility properties.

Properties

Molecular Formula |

C20H25NO5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

4-(7-methoxynaphthalen-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C20H25NO5/c1-20(2,3)26-19(24)21-16(12-18(22)23)10-13-5-6-14-7-8-17(25-4)11-15(14)9-13/h5-9,11,16H,10,12H2,1-4H3,(H,21,24)(H,22,23) |

InChI Key |

GWRBVNZADVWKRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CC(=C2)OC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid typically involves multiple steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the butyric acid backbone: This can be achieved through a series of reactions including alkylation, reduction, and oxidation.

Introduction of the naphthyl group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using 7-methoxy-2-naphthyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.

Reduction: Reduction of the naphthyl group can lead to the formation of dihydronaphthalenes.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydronaphthalenes and related compounds.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to participate in reactions that yield compounds with significant therapeutic potential.

Case Studies:

- Neurological Disorders: Research indicates that derivatives of this compound can enhance the efficacy of drugs designed to treat conditions such as Alzheimer's disease and Parkinson's disease by improving their pharmacokinetic profiles .

- Beta-Lactamase Inhibitors: The compound is involved in the synthesis of beta-lactamase inhibitors, which are essential for overcoming antibiotic resistance. These inhibitors work synergistically with beta-lactam antibiotics to treat bacterial infections effectively .

Peptide Synthesis

Solid-Phase Peptide Synthesis:

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid is widely utilized in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group enhances stability and facilitates the formation of peptides with specific sequences.

Applications:

- Therapeutic Peptides: The compound enables the efficient production of therapeutic peptides, which are critical for various treatments, including cancer therapy and hormone replacement therapies .

Biochemical Research

Studying Protein Interactions:

Researchers employ this compound to investigate protein interactions and enzyme activities. By modifying the structure, it can serve as a probe for understanding biological processes at the molecular level.

Insights Gained:

- Enzyme Activity Modulation: Studies have shown that modifications to the naphthyl group can influence enzyme activity, providing insights into enzyme mechanisms and potential drug targets .

Material Science

Development of Novel Materials:

The unique properties of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid allow for its application in developing materials with enhanced biocompatibility, particularly for medical devices.

Potential Applications:

- Biocompatible Polymers: The compound can be incorporated into polymer matrices to improve their compatibility with biological tissues, making them suitable for use in implants and drug delivery systems .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid is used as a standard in chromatographic techniques. Its distinct chemical properties make it an ideal candidate for calibration and validation of analytical methods.

Importance:

- Quality Control: Utilizing this compound as a reference standard aids in the accurate analysis of complex mixtures, ensuring the reliability of results in various chemical analyses .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Enhances efficacy in Alzheimer's and Parkinson's drugs |

| Peptide Synthesis | Used in solid-phase peptide synthesis | Critical for producing therapeutic peptides |

| Biochemical Research | Investigates protein interactions and enzyme activities | Insights into enzyme mechanisms |

| Material Science | Development of biocompatible materials | Suitable for medical devices |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Ensures accuracy in chemical analyses |

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Aromatic Side Chains

BOC-(S)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID (CAS 219297-11-7)

- Structure : Features a 2-naphthyl group without methoxy substitution.

- Molecular Formula: C₁₉H₂₃NO₄; Molecular Weight: 329.4 g/mol .

- Physical Properties : Boiling point 527.9±43.0 °C (predicted), density 1.179 g/cm³ .

BOC-(R)-3-AMINO-4-(3-THIENYL)-BUTYRIC ACID

- Structure : Replaces the naphthyl group with a sulfur-containing 3-thienyl ring.

- Key Difference : The thienyl group introduces sulfur-mediated electronic effects, which may alter reactivity in cross-coupling or oxidation reactions. The R-configuration (vs. S in other analogs) could influence chiral recognition in biological systems .

BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID

- Structure : Contains a 4-bromophenyl substituent.

- Bromine’s electronegativity may direct electrophilic substitution reactions differently than methoxy or naphthyl groups .

Protecting Group Variations

FMOC-(S)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID (CAS 270063-40-6)

- Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

- Molecular Formula: C₂₈H₂₃NO₄ (estimated); Molecular Weight: ~445.5 g/mol .

- Key Difference : Fmoc deprotection requires basic conditions (e.g., piperidine), whereas Boc removal requires acidic conditions (e.g., TFA). This impacts compatibility with acid-sensitive substrates .

Positional and Functional Group Effects

The 7-methoxy group in the target compound introduces:

- Electronic Effects : Electron-donating methoxy enhances resonance stabilization of the naphthyl ring, possibly increasing binding affinity in aromatic stacking interactions (e.g., with protein active sites).

- Solubility : Methoxy improves hydrophilicity compared to unsubstituted naphthyl analogs, aiding aqueous-phase reactions.

- Steric Effects : The substituent’s position (7-methoxy vs. 2-naphthyl) may influence conformational flexibility and steric interactions in synthetic or biological contexts.

Structural and Property Comparison Table

*Estimated based on structural analogs.

Biological Activity

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is particularly significant in pharmaceutical research and development due to its structural characteristics that facilitate various biochemical interactions.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protective group on the amino moiety, which enhances its stability and solubility, making it suitable for various applications in peptide synthesis and drug design. The presence of the 7-methoxy-2-naphthyl group contributes to its unique pharmacological profile.

1. Pharmaceutical Applications

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. It plays a crucial role in developing compounds that can modulate neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety disorders .

2. Peptide Synthesis

This compound is employed in solid-phase peptide synthesis, allowing for the production of peptides with specific sequences. These peptides are essential for therapeutic applications, including hormone replacement therapies and targeted drug delivery systems .

3. Biochemical Research

Researchers use this compound to investigate protein interactions and enzyme activities. Its ability to mimic natural amino acids makes it a valuable tool in studying biological processes and identifying potential drug targets .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of similar structures were evaluated for their ability to inhibit cell growth across multiple tumor types. The results indicated that certain modifications could enhance cytotoxicity while maintaining selectivity against non-malignant cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line Tested | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A375 (Melanoma) | 0.20 | Apoptosis |

| Compound B | MCF-7 (Breast) | 0.50 | Necrosis |

| Compound C | HT29 (Colorectal) | 0.94 | Apoptosis |

Case Studies

In one study involving azepano-derivatives, compounds similar to 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid were shown to exhibit significant cytotoxicity against human cancer cell lines such as A375 and MCF-7. The study utilized a sulforhodamine B assay to quantify cell viability post-treatment . Flow cytometry further revealed that apoptosis was a primary mechanism through which these compounds exerted their effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.